molecular formula C7H2F2N2O2 B597952 2,3-Difluoro-5-nitrobenzonitrile CAS No. 1247885-40-0

2,3-Difluoro-5-nitrobenzonitrile

Cat. No.: B597952
CAS No.: 1247885-40-0
M. Wt: 184.102
InChI Key: SREQFLXKAOEIEW-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a nitro group is substituted at the 5th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving substitution and nitration reactions Typically, benzonitrile is used as the starting materialThis is followed by a nitration reaction to introduce the nitro group at the 5th position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled reaction temperatures to achieve efficient fluorination and nitration .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Reduction Reactions: The major product is 2,3-difluoro-5-aminobenzonitrile.

    Oxidation Reactions: Products may include oxidized derivatives of the original compound.

Scientific Research Applications

2,3-Difluoro-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Difluoro-5-nitrobenzonitrile exerts its effects is primarily through its interactions with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its substituents, which enhances its reactivity and makes it suitable for a wide range of applications. The presence of two fluorine atoms and a nitro group provides a balance of electron-withdrawing effects, influencing its chemical behavior and making it a valuable compound in research and industry.

Properties

IUPAC Name

2,3-difluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQFLXKAOEIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728756
Record name 2,3-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247885-40-0
Record name 2,3-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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